molecular formula C20H25N5O2 B11313017 N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine CAS No. 1092307-41-9

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine

Cat. No.: B11313017
CAS No.: 1092307-41-9
M. Wt: 367.4 g/mol
InChI Key: LPKYMWBRERSYHE-UHFFFAOYSA-N
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Description

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine is a complex organic compound characterized by its unique structure, which includes a methoxy group, a methylbenzyl ether, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine involves multiple steps. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc amalgam and hydrochloric acid for Clemmensen reduction.

    Substitution: N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination at the benzylic position would yield a brominated derivative of the original compound .

Scientific Research Applications

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The methoxy and methylbenzyl groups may facilitate binding to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

1092307-41-9

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C20H25N5O2/c1-4-11-25-23-20(22-24-25)21-13-16-9-10-18(19(12-16)26-3)27-14-17-8-6-5-7-15(17)2/h5-10,12H,4,11,13-14H2,1-3H3,(H,21,23)

InChI Key

LPKYMWBRERSYHE-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=CC=C3C)OC

Origin of Product

United States

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